(Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime
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Overview
Description
(Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenyl isocyanate
- 3-(3,4,5-Trimethoxyphenyl)propionic acid
Uniqueness
(Z)-1-(3,4,5-Trimethoxyphenyl)ethanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(12-13)8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCDHCGMGDSSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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